molecular formula C12H20N4O6 B12578175 Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine CAS No. 189249-14-7

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine

Cat. No.: B12578175
CAS No.: 189249-14-7
M. Wt: 316.31 g/mol
InChI Key: XBXGOMJDAZWAFJ-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is a peptide compound that consists of a sequence of amino acids, specifically glycine, hydroxyproline, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine typically involves the stepwise coupling of amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using coupling reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include the use of organic solvents like dimethylformamide or dichloromethane, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid support, and each amino acid is sequentially added to the growing chain. After the synthesis is complete, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyproline residue may yield keto derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound is utilized in research on protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: The compound can be used in the development of biomaterials and as a building block for more complex peptides.

Mechanism of Action

The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, enzymatic reactions, and cellular uptake mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide consisting of two glycine residues.

    Glycyl-(4R)-4-hydroxy-L-proline: A related peptide with a similar structure but lacking the alanine residue.

    Glycyl-L-alanine: Another related peptide with glycine and alanine residues.

Uniqueness

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is unique due to the presence of the hydroxyproline residue, which imparts specific structural and functional properties. This residue can enhance the stability of the peptide and influence its interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

189249-14-7

Molecular Formula

C12H20N4O6

Molecular Weight

316.31 g/mol

IUPAC Name

(2S)-2-[[(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C12H20N4O6/c1-6(12(21)22)15-11(20)8-2-7(17)5-16(8)10(19)4-14-9(18)3-13/h6-8,17H,2-5,13H2,1H3,(H,14,18)(H,15,20)(H,21,22)/t6-,7+,8-/m0/s1

InChI Key

XBXGOMJDAZWAFJ-RNJXMRFFSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CNC(=O)CN)O

Canonical SMILES

CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CNC(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.